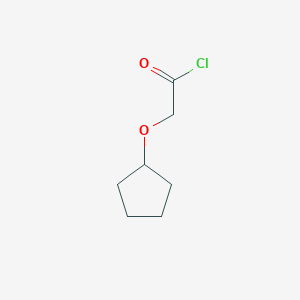
2-(Cyclopentyloxy)acetyl chloride
Cat. No. B8440914
M. Wt: 162.61 g/mol
InChI Key: ZLVXUPIPNGQLSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08609669B2
Procedure details


The product from Example 133B (0.33 g, 2.29 mmol) was taken up in thionyl chloride (4 mL, 54.8 mmol) and heated at 70° C. for 1 hour. The reaction mixture was cooled to room temperature and concentrated under vacuum. The residue was taken up in CH2Cl2 (5 mL) and concentrated again to remove excess thionyl chloride. This was repeated twice more. The residue was dissolved in CH2Cl2 (2.5 mL) to provide a solution of the title compound that was used for the next step.


Name
Identifiers


|
REACTION_CXSMILES
|
[CH:1]1([O:6][CH2:7][C:8]([OH:10])=O)[CH2:5][CH2:4][CH2:3][CH2:2]1.S(Cl)([Cl:13])=O>>[CH:1]1([O:6][CH2:7][C:8]([Cl:13])=[O:10])[CH2:5][CH2:4][CH2:3][CH2:2]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.33 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCC1)OCC(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to room temperature
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under vacuum
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated again
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove excess thionyl chloride
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in CH2Cl2 (2.5 mL)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCCC1)OCC(=O)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
